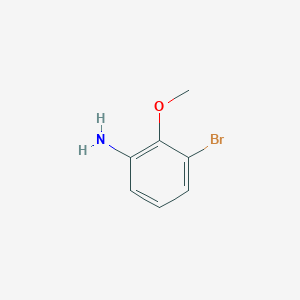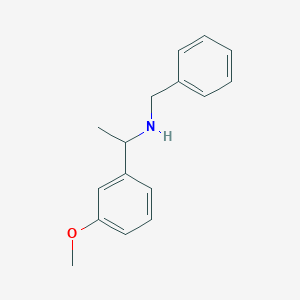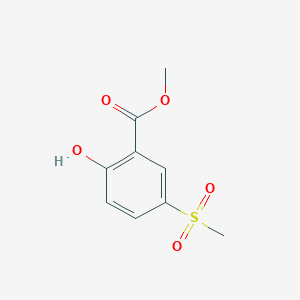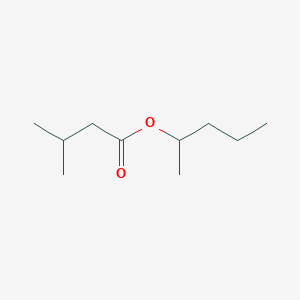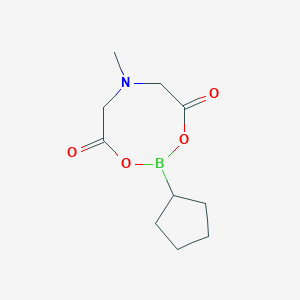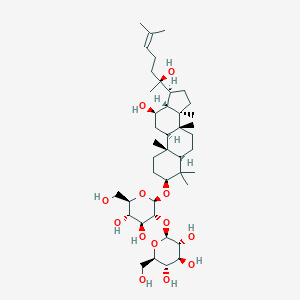
Ginsenoside Rg3
Overview
Description
Ginsenoside Rg3 is a triterpene saponin originally found in species of Panax (ginseng) that exhibits neuromodulatory, cognition enhancing, anti-inflammatory, antioxidative, anti-angiogenic, and anticancer chemotherapeutic activities . It is a ginsenoside, a tetracyclic triterpenoid, and a glycoside . It is functionally related to a (20S)-protopanaxadiol . It derives from a hydride of a dammarane . Ginsenoside Rg3 is a natural product found in Panax notoginseng, Panax ginseng, and other organisms with data available .
Molecular Structure Analysis
Ginsenoside Rg3 has a molecular formula of C42H72O13 . The molecular weight is 785.0 g/mol . The IUPAC name is (2 S ,3 R ,4 S ,5 S ,6 R )-2- [ (2 R ,3 R ,4 S ,5 S ,6 R )-4,5-dihydroxy-2- [ [ (3 S ,5 R ,8 R ,9 R ,10 R ,12 R ,13 R ,14 R ,17 S )-12-hydroxy-17- [ (2 S )-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1 H -cyclopenta [a]phenanthren-3-yl]oxy]-6- (hydroxymethyl)oxan-3-yl]oxy-6- (hydroxymethyl)oxane-3,4,5-triol .
Scientific Research Applications
Ginsenoside Rg3: Comprehensive Analysis of Scientific Research Applications
Anti-Inflammatory Applications: Ginsenoside Rg3 has shown promise in reducing pulmonary inflammation and neutrophil infiltration in animal models of chemical-induced acute lung injury (ALI). It achieves this by inhibiting cytokines and increasing the content of antioxidant enzymes such as SOD, CAT, and GSH .
Metabolic Disease Management: Research indicates that Rg3 can diminish triglyceride accumulation in mature adipocytes, enhancing fatty acid oxidation and mitochondrial maximal respiration. This suggests potential therapeutic applications in combating metabolic diseases .
Antitumor Mechanisms: Ginsenoside Rg3 has been observed to inhibit the proliferation and migration of human osteosarcoma cells, inducing apoptosis in a concentration-dependent manner. This points to its use in cancer treatment strategies .
Anti-Metastatic Effects: A major active component of Panax ginseng, Ginsenoside Rg3, has been systematically reviewed for its anti-metastatic effects. The compound inhibits tumor growth and has the potential to prevent tumor metastasis .
Anticancer Effects Across Various Cancers: Ginsenoside Rg3 has demonstrated significant anticancer effects across a variety of cancers and tumors, showing effectiveness in suppressing cancer growth and progression .
Mechanism of Action
- One of its main targets is the interaction between VEGF (vascular endothelial growth factor) and its receptor VEGFR2 , which plays a crucial role in angiogenesis (the formation of new blood vessels). By modulating this pathway, Rg3 exerts anti-angiogenic effects .
- Additionally, Rg3 inhibits nuclear factor kappa B (NF-κB) signaling, promoting cytotoxicity and apoptosis in cancer cells .
- Rg3’s effects extend beyond apoptosis. It also improves anti-inflammatory capacity , which is crucial in cancer development. Chronic inflammation worsens cancer outcomes, and Rg3 helps mitigate this by modulating inflammatory pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
The safety data sheet for Ginsenoside Rg3 suggests avoiding breathing mist, gas or vapours, avoiding contacting with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Ginsenoside Rg3 has potential therapeutic applications in various diseases. It has been suggested that Ginsenoside Rg3 may be a promising candidate drug for the treatment of diseases with inflammatory and oxidative stress conditions . Ginsenoside Rg3 may also be a prospective drug for NSCLC patients with COVID-19 . Future studies are needed to determine the value of ginsenoside Rg3 for NSCLC patients with COVID-19 .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXIFXNRCLMQCD-JBVRGBGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316982 | |
| Record name | Ginsenoside Rg3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rg3 | |
CAS RN |
14197-60-5 | |
| Record name | Ginsenoside Rg3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14197-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rg3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014197605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginsenoside Rg3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14197-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINSENOSIDE RG3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227D367Y57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of ginsenoside Rg3?
A1: Ginsenoside Rg3 (C42H72O13) has a molecular weight of 784.99 g/mol.
Q2: How does ginsenoside Rg3 interact with its targets to exert its effects?
A2: Ginsenoside Rg3 interacts with various cellular targets, including receptors, enzymes, and signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, it has been shown to:
- Bind to and activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved adiponectin secretion and signaling. []
- Inhibit the phosphorylation of extracellular signal-regulated kinase 2 (ERK2) and elevate cyclic AMP production, contributing to its anti-platelet aggregation properties. [, ]
- Modulate the PI3K/Akt/mTOR signaling pathway, resulting in the suppression of angiogenesis and induction of apoptosis in specific cancer cells. [, ]
- Inhibit the Notch/HES1 pathway, leading to apoptosis and inhibiting the proliferation of lung cancer cells. []
Q3: Does the stereochemistry of ginsenoside Rg3 influence its biological activity?
A3: Yes, research indicates that the 20(S)-ginsenoside Rg3 isomer exhibits stronger inhibitory effects on cell growth and influences DNA methylation patterns more potently compared to the 20(R)-ginsenoside Rg3 isomer. [, ]
Q4: What is known about the stability of ginsenoside Rg3 under various conditions?
A4: While specific stability data under various conditions is limited in the provided research, ginsenoside Rg3 is generally considered stable under normal storage conditions. Further research focusing on its stability in different formulations and environmental conditions would be beneficial. []
Q5: What are the analytical methods used to characterize and quantify ginsenoside Rg3?
A5: Various analytical techniques are employed to characterize and quantify ginsenoside Rg3, including:
- High-performance liquid chromatography (HPLC) [, ]
- Ultra-performance liquid chromatography coupled with quadrupole-orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) []
Q6: What are the key in vitro and in vivo effects of ginsenoside Rg3?
A6: Ginsenoside Rg3 exhibits a diverse range of in vitro and in vivo effects, including:
- Anti-cancer activity: It has demonstrated inhibitory effects on the proliferation, metastasis, and angiogenesis of various cancer cell lines, including lung cancer, colorectal cancer, osteosarcoma, and breast cancer. [, , , , , , , , , , , , , , , , , ]
- Anti-inflammatory effects: Studies have shown its potential to mitigate lipopolysaccharide-induced acute lung injury by reducing pro-inflammatory cytokines and promoting anti-inflammatory mediators. [] It also demonstrates protective effects against omethoate-induced lung injury in rats. []
- Neuroprotective properties: Ginsenoside Rg3 has shown potential in ameliorating Alzheimer's disease by modulating microglial activation and promoting Aβ uptake and clearance. [] It also exhibits neuroprotective effects in models of cerebral ischemia-reperfusion injury. []
- Metabolic regulation: Research suggests that it can reduce lipid accumulation in the liver by inhibiting specific enzymes and activating AMPK. [, ] It also shows therapeutic potential for diabetic cardiomyopathy by improving adiponectin signaling. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





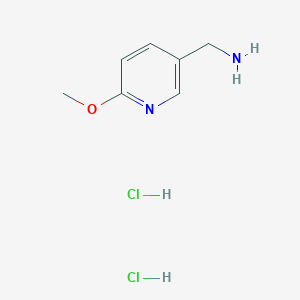

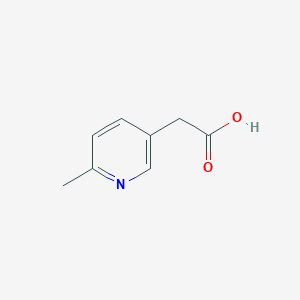

![N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline](/img/structure/B168564.png)
